O-Propargyl-D-tyrosine O-Propargyl-D-tyrosine
Brand Name: Vulcanchem
CAS No.: 1170674-20-0
VCID: VC0555501
InChI: InChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15)/t11-/m1/s1
SMILES: C#CCOC1=CC=C(C=C1)CC(C(=O)O)N
Molecular Formula: C12H13NO3
Molecular Weight: 219,24 g/mole

O-Propargyl-D-tyrosine

CAS No.: 1170674-20-0

Cat. No.: VC0555501

Molecular Formula: C12H13NO3

Molecular Weight: 219,24 g/mole

* For research use only. Not for human or veterinary use.

O-Propargyl-D-tyrosine - 1170674-20-0

Specification

CAS No. 1170674-20-0
Molecular Formula C12H13NO3
Molecular Weight 219,24 g/mole
IUPAC Name (2R)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid
Standard InChI InChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15)/t11-/m1/s1
SMILES C#CCOC1=CC=C(C=C1)CC(C(=O)O)N

Introduction

Chemical Identity and Physical Properties

O-Propargyl-D-tyrosine is a derivative of D-tyrosine that incorporates a propargyl group at the phenolic oxygen position. This modification creates a bioactive compound with unique chemical reactivity, particularly suitable for click chemistry applications.

Basic Identification

ParameterInformation
CAS Number1170674-20-0
Molecular FormulaC₁₂H₁₃NO₃
Molecular Weight219.24 g/mol
IUPAC Name(2R)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid
Common SynonymsH-D-Tyr(Propargyl)-OH, D-Tyrosine, O-2-propyn-1-yl-
InChIInChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15)/t11-/m1/s1
SMILESC#CCOC1=CC=C(C=C1)CC(C(=O)O)N

Structural Characteristics

O-Propargyl-D-tyrosine features the D-configuration at the α-carbon, distinguishing it from its L-enantiomer. The propargyl group (-CH₂-C≡CH) attached to the phenolic oxygen introduces a terminal alkyne, which serves as a key functional handle for bioorthogonal click chemistry reactions. The compound maintains the carboxylic acid and amine functional groups characteristic of amino acids, while gaining additional reactivity through the alkyne moiety.

ReagentsConditionsYield
N-Boc-tyrosine, potassium carbonate, propargyl bromideRound-bottom flask, base-catalyzed substitutionNot specified

The procedure begins with N-Boc-tyrosine and potassium carbonate in a round-bottom flask, followed by the addition of propargyl bromide to facilitate the O-alkylation reaction .

Applications in Research

Click Chemistry Applications

The terminal alkyne group in O-Propargyl-D-tyrosine makes it particularly valuable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as click chemistry. This bioorthogonal reaction allows for selective labeling and modification of biomolecules under mild conditions.

Chemical Proteomics

O-Propargyl-tyrosine derivatives have been utilized in chemical proteomics approaches to investigate protein tyrosination status. Research has demonstrated that O-propargyl tyrosine can be incorporated into proteins, allowing for selective labeling and identification of tyrosinated proteins .

In one study, O-propargyl-tyrosine was used as a probe to determine protein tyrosination status in neuroblastoma cells. The probe was incorporated into proteins and subsequently detected via copper-catalyzed azide-alkyne cycloaddition with rhodamine-PEG3-azide (TAMRA-N3). This approach revealed that tyrosination extends beyond alpha-tubulins to other proteins including TUBA4A and MAPRE1 .

Metabolic Labeling

O-Propargyl-tyrosine has been employed in metabolic labeling experiments to investigate protein post-translational modifications. Research has shown that this compound can be incorporated into cells and proteins, allowing for time-dependent tracking of protein modifications .

Research Findings

Incorporation and Turnover Dynamics

Studies have investigated the incorporation and turnover dynamics of propargyl-tyrosine in cellular systems. Key findings include:

  • Successful protein labeling observed between 8-16 hours after addition of 300 μM propargyl-tyrosine to cell culture media

  • Labeling increases over two days of exposure

  • Competition experiments demonstrate specificity, with natural tyrosine diminishing probe labeling

  • Relatively slow replacement of incorporated propargyl tyrosine by natural tyrosine, with complete turnover observed after 24 hours

Toxicity Profile

  • No observed toxicity up to 2 mM final concentration in SH-SY5Y neuroblastoma cell culture media

  • Generally good biocompatibility in cellular systems used for protein labeling studies

Protein Labeling Specificity

Research has demonstrated that propargyl-tyrosine can be specifically incorporated into proteins, with the strongest fluorescence observed in bands around 50 kDa, suggesting preferential labeling of tubulins. In-gel fluorescence of isolated tubulin fractions revealed a single specific band at approximately 55 kDa, corroborating the probe's fidelity and specificity .

Enzyme-Mediated Modifications

Enzymatic Reactions with Propargylated Compounds

Propargylated tyrosine derivatives can serve as substrates for various enzymatic reactions. Research has shown that tyrosinase–catechol-O-methyltransferase (COMT) enzyme cascades can be used for selective modification of tyrosine residues in peptides, including those with propargyl modifications .

Bioorthogonal Applications

The propargyl group introduces a bioorthogonal handle that enables selective chemical reactions in complex biological systems. This property allows for targeted modifications of biomolecules without interfering with native biochemical processes .

Enzyme SystemSubstrateProductApplication
Tyrosinase–COMTPropargylated peptidesMethoxylated productsSelective peptide modification
Tubulin-tyrosine ligase (TTL)O-propargyl-tyrosinePropargylated proteinsProtein labeling and analysis

Structural Analogues and Derivatives

O-Propargyl-D-tyrosine belongs to a broader class of alkyne-functionalized amino acids. Several structural analogues have been synthesized and studied:

O-Propargyl-L-tyrosine

The L-enantiomer of O-propargyl-tyrosine has been more extensively studied and utilized in research applications. Both enantiomers share similar chemical properties but may exhibit different biological behaviors due to the stereochemical differences .

Oligo(ethylene glycol) Propargyl Derivatives

Related compounds include oligo(ethylene glycol) monopropargyl ether derivatives, which share the propargyl functionality but incorporate additional structural elements for specialized applications .

Future Research Directions

Expanded Applications in Bioconjugation

The unique reactivity of O-Propargyl-D-tyrosine positions it as a valuable tool for developing new bioconjugation strategies. Future research may explore novel applications in:

  • Development of targeted therapeutics

  • Advanced imaging probes

  • Biomaterial functionalization

  • Protein engineering applications

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships of O-Propargyl-D-tyrosine and related compounds could provide insights into optimizing their properties for specific applications.

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